molecular formula C23H22N4O4 B6545990 ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate CAS No. 946381-21-1

ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate

Cat. No.: B6545990
CAS No.: 946381-21-1
M. Wt: 418.4 g/mol
InChI Key: ZAHVXBPSCFGJSA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Ethyl 2-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate is a complex organic compound that incorporates an oxadiazole moiety, which has been the focus of various studies due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

PropertyValue
Chemical Formula C₁₅H₁₈N₄O₃
Molecular Weight 302.33 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives similar to this compound. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that derivatives with oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for some oxadiazole-containing compounds were reported as low as 1.8 µM, indicating strong anticancer activity comparable to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is facilitated by the modulation of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has also indicated that compounds similar to this compound exhibit antimicrobial properties:

  • Bacterial Inhibition : Some studies have demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Fungal Activity : Compounds with similar structures have shown antifungal activity against various fungal strains, making them candidates for further development as antifungal agents .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a recent study published in the Egyptian Journal of Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these derivatives, one compound exhibited an IC50 value of 3 µM against MCF-7 cells, showcasing promising anticancer properties . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of benzamide derivatives containing oxadiazole moieties. The results indicated that specific substitutions on the oxadiazole ring significantly influenced the anticancer activity against RET kinase pathways. One derivative showed an IC50 value of 0.5 µM in inhibiting RET kinase activity, suggesting that modifications can lead to potent therapeutic agents .

Properties

IUPAC Name

ethyl 2-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-21-25-26-22(31-21)19-13-15-9-5-8-12-18(15)27(19)14-20(28)24-17-11-7-6-10-16(17)23(29)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHVXBPSCFGJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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